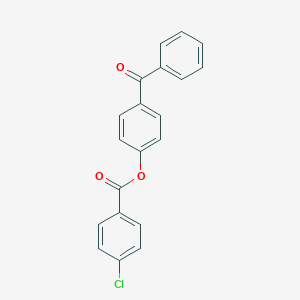

4-Benzoylphenyl 4-chlorobenzoate

CAS No.:

Cat. No.: VC1169643

Molecular Formula: C20H13ClO3

Molecular Weight: 336.8g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H13ClO3 |

|---|---|

| Molecular Weight | 336.8g/mol |

| IUPAC Name | (4-benzoylphenyl) 4-chlorobenzoate |

| Standard InChI | InChI=1S/C20H13ClO3/c21-17-10-6-16(7-11-17)20(23)24-18-12-8-15(9-13-18)19(22)14-4-2-1-3-5-14/h1-13H |

| Standard InChI Key | OCKXYZYCERVAIG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |

Introduction

Fundamental Chemical Identity

Molecular Structure and Basic Properties

4-Benzoylphenyl 4-chlorobenzoate is characterized by its chemical formula C20H13ClO3 and a molecular weight of 336.8 g/mol. The compound features a benzophenone component (the benzoylphenyl group) connected to a 4-chlorobenzoate group through an ester bond, creating a molecule with both aromatic and carbonyl functionalities. The presence of both these functional groups contributes to its distinctive chemical behavior and potential applications.

The IUPAC name for this compound is (4-benzoylphenyl) 4-chlorobenzoate, which precisely describes its structural arrangement. The compound can be identified using various chemical identifiers including its InChI key (OCKXYZYCERVAIG-UHFFFAOYSA-N) and canonical SMILES notation (C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl).

Structural Characteristics and Functional Groups

The molecule contains three key functional groups that define its reactivity profile:

-

A benzophenone moiety (benzoylphenyl group) featuring a carbonyl group connecting two phenyl rings

-

An ester linkage (-COO-) serving as the bridge between the two major portions of the molecule

-

A chloro-substituted aromatic ring (4-chlorobenzoate) contributing to the molecule's polarity and reactivity

These functional groups create a compound with multiple reaction centers and diverse chemical properties. The ester linkage is susceptible to hydrolysis under appropriate conditions, while the carbonyl groups can participate in various nucleophilic addition reactions. The chloro substituent introduces an electron-withdrawing effect that influences the electronic distribution throughout the molecule.

Physical and Chemical Properties

Physical Characteristics

While specific empirical data about the physical state of 4-benzoylphenyl 4-chlorobenzoate is limited in the available literature, inferences can be made based on its molecular structure and weight. The compound likely exists as a crystalline solid at room temperature, consistent with similar compounds in its structural class. As observed with related compounds containing aromatic rings and ester functionalities, it is expected to have limited water solubility but improved solubility in organic solvents such as chloroform, acetone, and alcohols.

Chemical Reactivity Profile

The chemical reactivity of 4-benzoylphenyl 4-chlorobenzoate is largely determined by its functional groups. Table 1 summarizes the predicted reactivity of the key functional groups present in the molecule.

Table 1: Predicted Reactivity of Key Functional Groups in 4-Benzoylphenyl 4-Chlorobenzoate

| Functional Group | Location | Potential Reactions | Expected Reactivity |

|---|---|---|---|

| Ester Linkage | Between benzoylphenyl and chlorobenzoate moieties | Hydrolysis, Transesterification, Aminolysis | Moderate to High |

| Ketone (Benzophenone) | Between phenyl rings | Nucleophilic Addition, Reduction, Condensation | Moderate |

| Chloro Substituent | Para position on benzoate ring | Nucleophilic Aromatic Substitution, Metal-catalyzed Coupling | Low to Moderate |

| Aromatic Rings | Throughout structure | Electrophilic Aromatic Substitution, Halogenation | Variable (dependent on substituent effects) |

The presence of the benzophenone group suggests that the compound may exhibit photosensitive properties, potentially undergoing photochemical reactions when exposed to UV light. This characteristic could be relevant for applications in photochemistry or UV-activated materials.

| Step | Reactants | Conditions | Intermediate/Product | Theoretical Yield |

|---|---|---|---|---|

| 1 | 4-Hydroxybenzophenone + 4-Chlorobenzoyl chloride | Base (e.g., triethylamine), Dry solvent (DCM), 0-25°C | 4-Benzoylphenyl 4-chlorobenzoate | 75-85% |

| 2 | Crude product | Recrystallization from appropriate solvent | Purified 4-Benzoylphenyl 4-chlorobenzoate | 65-75% |

The synthesis would likely employ 4-chlorobenzoyl chloride, which is a reactive acylating agent known to participate in esterification reactions. Information about benzoyl chloride, 4-chloro- available in search result indicates that this compound has been studied for its thermochemical properties, which would be relevant for understanding the energetics of the proposed synthesis.

| Application Area | Relevant Property | Potential Use | Research Stage |

|---|---|---|---|

| Photochemistry | UV absorption and photoreactivity of benzophenone moiety | Photoinitiator for polymerization, UV stabilizer | Theoretical/Exploratory |

| Materials Science | Structural rigidity, functional group diversity | Component in specialized polymers, liquid crystals | Theoretical/Exploratory |

| Organic Synthesis | Reactive functional groups | Intermediate in multi-step synthesis, protecting group chemistry | Theoretical/Exploratory |

| Pharmaceutical Research | Complex structure with multiple binding sites | Building block for drug candidates | Theoretical/Exploratory |

The presence of the chloro substituent could impart specific chemical reactivity or stability to the compound, potentially making it useful in situations where controlled reactivity is desired. Additionally, the combination of a benzophenone moiety with an ester linkage could create interesting photophysical properties that might be exploited in materials designed to respond to light exposure.

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

To better understand the potential properties and applications of 4-benzoylphenyl 4-chlorobenzoate, it is useful to compare it with structurally related compounds. Several related compounds appear in the search results, including 4-chlorophenyl 4-chlorobenzoate, methyl 4-chlorobenzoate, and benzoyl chloride, 4-chloro-.

Table 4: Comparison of 4-Benzoylphenyl 4-Chlorobenzoate with Related Compounds

Methyl 4-chlorobenzoate, described in search result , is a simpler analog that lacks the complexity of 4-benzoylphenyl 4-chlorobenzoate but contains the same 4-chlorobenzoate moiety. This compound has been characterized with a melting point of 42-44°C and a boiling point of 136-137°C at 10mm pressure . It has been used in quantitative determination of chlorophenoxyisobutyrate and salicylic acid, the metabolites of clofibrate and aspirin, by GC-MS method .

Structure-Property Relationships

The structural features of 4-benzoylphenyl 4-chlorobenzoate suggest several potential structure-property relationships:

Comparing these properties with those of the simpler analogs helps in predicting how 4-benzoylphenyl 4-chlorobenzoate might behave in various chemical environments and applications.

Research Implications and Future Directions

Analytical Considerations

For researchers interested in working with 4-benzoylphenyl 4-chlorobenzoate, consideration should be given to appropriate analytical methods for characterization and purity assessment. Based on its structure, suitable analytical techniques would include:

-

High-performance liquid chromatography (HPLC) for purity assessment

-

Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

-

Infrared (IR) spectroscopy for functional group identification

-

Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

-

UV-Visible spectroscopy for characterizing its light absorption properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume